molecular formula C17H18ClN3O3 B2608214 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 1207021-57-5

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2608214
CAS No.: 1207021-57-5
M. Wt: 347.8
InChI Key: FMSCGGFZNCQCNX-UHFFFAOYSA-N
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Description

The compound 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a pyrimidinone derivative with a 4-chlorophenyl substituent at the 4-position of the pyrimidine ring. Pyrimidinones are known for their roles as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds, depending on substituent patterns .

Properties

IUPAC Name

2-[4-(4-chlorophenyl)-6-oxopyrimidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c18-13-5-3-12(4-6-13)15-8-17(23)21(11-20-15)10-16(22)19-9-14-2-1-7-24-14/h3-6,8,11,14H,1-2,7,9-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSCGGFZNCQCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a synthetic organic molecule belonging to the class of pyrimidinyl acetamides. Its unique structure, featuring a chlorophenyl group and a tetrahydrofuran moiety, suggests potential biological activities that warrant investigation. This article explores its biological activity, including enzyme inhibition, anticancer properties, and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H18ClN3OC_{17}H_{18}ClN_{3}O, with a molecular weight of approximately 319.80 g/mol. The presence of the chlorophenyl group is significant as it enhances the compound's lipophilicity and potential interactions with biological targets.

Enzyme Inhibition

One of the primary areas of interest regarding this compound is its potential as an enzyme inhibitor . Research indicates that compounds with similar structures have demonstrated significant inhibitory activity against various enzymes, including acetylcholinesterase (AChE) and urease.

Compound Enzyme Target IC50 Value (µM) Reference
This compoundAChETBD
Related CompoundsUrease2.14 ± 0.003

The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's, where increasing acetylcholine levels can alleviate symptoms.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Similar pyrimidine derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A study conducted on related compounds indicated that they exhibited cytotoxic effects against several cancer cell lines, suggesting that this compound may possess similar properties.

Cell Line IC50 Value (µM) Mechanism of Action
HeLa (cervical cancer)TBDApoptosis induction
MCF-7 (breast cancer)TBDCell cycle arrest

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as receptors or enzymes. The binding affinity to these targets can lead to modulation of cellular pathways, resulting in the observed biological activities.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

  • Inhibitory Activity Against AChE : A study demonstrated that pyrimidine derivatives significantly inhibited AChE with IC50 values ranging from 2.5 µM to 10 µM, indicating strong potential for treating Alzheimer's disease .
  • Antitumor Effects : Another research highlighted that compounds with a similar structural motif exhibited selective cytotoxicity against various cancer cell lines, emphasizing their therapeutic potential in oncology .
  • Docking Studies : Molecular docking studies have been employed to predict the binding interactions between this compound and target enzymes, providing insights into its efficacy and mechanism of action .

Comparison with Similar Compounds

Structural Analog 1: 2-(4-(4-Ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

  • Key Differences: The 4-chlorophenyl group in the target compound is replaced with a 4-ethoxyphenyl moiety.
  • Implications :
    • Ethoxy groups are electron-donating, which may reduce electrophilic reactivity compared to electron-withdrawing chloro substituents. This could influence binding affinity in enzyme-targeted applications.

Structural Analog 2: 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide

  • Key Differences: A thioether linkage (-S-) replaces the oxygen-based linkage in the pyrimidinone core. Molecular weight: 344.21 g/mol (vs. ~375 g/mol estimated for the target compound) .
  • Research Findings :
    • Synthesized with an 80% yield using sodium methylate-mediated alkylation.
    • Exhibits a melting point of 230°C, suggesting higher crystallinity than the target compound, which may lack reported thermal data .

Structural Analog 3: N-[2-(4-Methoxyphenyl)ethyl]-2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

  • Key Differences: Pyridazinone ring replaces the pyrimidinone core, altering hydrogen-bonding and π-stacking interactions. Dual 4-methoxyphenyl groups enhance solubility but may reduce metabolic stability due to demethylation pathways .

Tabulated Comparison of Key Attributes

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Data
2-(4-(4-Chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide Pyrimidinone 4-Chlorophenyl, tetrahydrofuran-2-ylmethyl ~375 (estimated) No direct synthesis or bioactivity data reported
2-(4-(4-Ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide Pyrimidinone 4-Ethoxyphenyl, tetrahydrofuran-2-ylmethyl ~389 (estimated) Enhanced lipophilicity inferred from ethoxy group
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Pyrimidinone 4-Methyl, thioether, 2,3-dichlorophenyl 344.21 Mp: 230°C; Yield: 80%; 1H NMR (DMSO-d6): δ 12.50 (NH), 10.10 (NHCO)
N-[2-(4-Methoxyphenyl)ethyl]-2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide Pyridazinone Dual 4-methoxyphenyl, ethyl linker 393.44 Supplier-reported data only; no bioactivity disclosed

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